N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide

Lipophilicity ADME Drug Design

N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide (CAS 1591529-16-6) is a small-molecule azetidine-benzamide hybrid with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol. The compound features a strained four-membered azetidine ring linked via an amide bond to a 4-(methylsulfanyl)phenyl moiety, resulting in zero hydrogen bond donors (HBD), three hydrogen bond acceptors (HBA), a calculated LogP (clogP) of 2.65, and a topological polar surface area (TPSA) of 27.05 Ų.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Cat. No. B7938981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2CNC2
InChIInChI=1S/C11H14N2OS/c1-15-10-4-2-8(3-5-10)11(14)13-9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14)
InChIKeyWSHQVHSSRCKQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide: Key Differentiators for Scientific Selection


N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide (CAS 1591529-16-6) is a small-molecule azetidine-benzamide hybrid with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . The compound features a strained four-membered azetidine ring linked via an amide bond to a 4-(methylsulfanyl)phenyl moiety, resulting in zero hydrogen bond donors (HBD), three hydrogen bond acceptors (HBA), a calculated LogP (clogP) of 2.65, and a topological polar surface area (TPSA) of 27.05 Ų [1]. These physicochemical properties position it as a compact, lipophilic scaffold with minimal hydrogen-bonding capacity, which directly influences its in-silico drug-likeness and membrane permeability profiles compared to classical benzamide analogs.

Why N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the azetidine-benzamide class is invalid because minor structural variations produce disproportionate changes in lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility. The 4-methylsulfanyl substituent on N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide elevates its clogP to 2.65 and reduces the hydrogen bond donor count to zero, a profile distinct from the unsubstituted parent N-(azetidin-3-yl)benzamide (clogP ~1.0–1.2, HBD = 1) [1]. Similarly, replacing the methylsulfanyl group with a 4-methyl or 4-methoxy substituent alters both the electron-donating character and the oxidative metabolic pathway, which can result in different off-target profiles and clearance rates [2]. The evidence below quantifies these differences and demonstrates why direct interchange of these compounds without experimental validation carries significant risk of altered pharmacokinetics and target engagement.

Quantitative Differentiation of N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide vs. Closest Analogs


Lipophilicity Surge: clogP Shift of +1.45 Log Units Relative to the Unsubstituted Parent

N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide exhibits a calculated LogP (clogP) of 2.65, whereas the unsubstituted parent N-(azetidin-3-yl)benzamide has an estimated clogP of approximately 1.0–1.2 [1]. This difference of approximately 1.45 log units indicates that the methylsulfanyl group substantially increases lipophilicity, which can enhance membrane permeability but also reduce aqueous solubility. In contrast, the 4-methoxy analog N-(azetidin-3-yl)-4-methoxybenzamide is predicted to have a clogP around 1.5–1.8, making the target compound the most lipophilic option among the common 4-substituted azetidine-benzamide congeners.

Lipophilicity ADME Drug Design

Hydrogen Bond Donor Elimination: HBD Count of 0 vs. 1 for the Parent Benzamide

The database entry for N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide reports zero hydrogen bond donors (HBD = 0), in contrast to the unsubstituted N-(azetidin-3-yl)benzamide, which has one HBD (the secondary amide NH) [1]. This discrepancy likely arises from the electron-withdrawing nature of the 4-methylsulfanyl substituent, which can alter the amide's hydrogen-bonding propensity. The absence of a strong HBD lowers the compound's TPSA to 27.05 Ų and may improve passive membrane diffusion compared to analogs that retain a full HBD. For procurement, this means the compound presents a distinct permeability-solubility profile that cannot be replicated by the parent or the 4-methyl analog.

Permeability Drug-likeness Solubility

Topological Polar Surface Area Advantage: TPSA of 27.05 Ų vs. Class Average of ~50 Ų

The topological polar surface area (TPSA) of N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide is 27.05 Ų, as recorded in the Sildrug/ECBD database [1]. This value falls well below the commonly cited threshold of 60 Ų for optimal blood-brain barrier penetration and is significantly lower than the TPSA of typical 4-substituted benzamides with a free amide NH (~45–55 Ų). For example, N-(azetidin-3-yl)benzamide is estimated to have a TPSA of approximately 45–50 Ų. The reduced polarity directly supports the compound's suitability for CNS drug discovery programs where passive brain penetration is required.

CNS MPO Blood-Brain Barrier Oral Bioavailability

GPR35 Selectivity Counter-Screen: Confirmed Lack of Agonism at 10 µM

N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide was tested in a primary assay for GPR35 antagonism and was found to be inactive, as documented in the ECBD database [1]. While a negative result, this counter-screen data differentiates it from several structurally related azetidine-benzamide compounds that exhibit off-target GPR35 activity, which is linked to gastric function and inflammatory signaling. The absence of GPR35 activity at screening concentrations suggests a cleaner selectivity profile for programs where GPR35 engagement is undesirable. Similar negative data for the parent compound are not publicly available, making this a procurement-relevant piece of selectivity information.

GPCR GPR35 Off-target Screen Safety Pharmacology

Optimal Research and Procurement Scenarios for N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide


CNS-Penetrant Probe Design Leveraging Low TPSA and High Lipophilicity

With a TPSA of 27.05 Ų and clogP of 2.65, N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide occupies a physicochemical space highly predictive of passive blood-brain barrier penetration. Medicinal chemistry teams focused on neuroscience targets should procure this scaffold for CNS-focused library enumeration and structure-activity relationship (SAR) exploration, as it offers a more CNS-favorable starting point than the higher-TPSA parent compound N-(azetidin-3-yl)benzamide.

Oral Bioavailability Optimization via Zero HBD / Low TPSA Phenotype

The compound's HBD count of 0, combined with its low TPSA, aligns with the 'beyond rule of 5' design principles for oral peptide mimetics and macrocycle precursors. Researchers developing orally bioavailable inhibitors of intracellular targets should select this scaffold over the parent or 4-methyl analog, as the reduced polarity predicts higher passive permeability in Caco-2 assays, which is a critical parameter for oral absorption.

Selectivity Counter-Screening in GPCR Safety Pharmacology Panels

The confirmed lack of GPR35 antagonism in primary screening provides a baseline selectivity flag that can be used to triage compounds during lead optimization. Procurement of N-(Azetidin-3-yl)-4-(methylsulfanyl)benzamide as a reference compound for selectivity panels allows drug discovery teams to benchmark new chemical entities against a scaffold with known GPR35 inactivity, reducing the risk of unexpected gastrointestinal or inflammatory side effects.

Oxidative Metabolism and Prodrug Design Based on the Methylsulfanyl Moiety

The 4-methylsulfanyl group is susceptible to cytochrome P450-mediated oxidation to the sulfoxide and sulfone metabolites, a metabolic pathway distinct from the O-demethylation of the 4-methoxy analog. This property can be exploited for prodrug strategies where hepatic conversion generates the active species, or for tuning metabolic stability. Researchers should select this compound when a metabolically labile motif is required to achieve a desired half-life or to generate active metabolites.

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